Spongosine

Vue d'ensemble

Description

Spongosine: is a pyrrole-imidazole alkaloid isolated from marine sponges, particularly from the genus Agelas. This compound exhibits unique biological activities, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Spongosine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying pyrrole-imidazole alkaloids and their chemical properties.

Biology: It is studied for its role in marine ecosystems and its interactions with other marine organisms.

Medicine: this compound exhibits potential anticancer properties, making it a candidate for drug development.

Industry: this compound’s unique fluorescence properties make it useful in various industrial applications, including as a fluorescent probe for biological imaging.

Mécanisme D'action

Target of Action

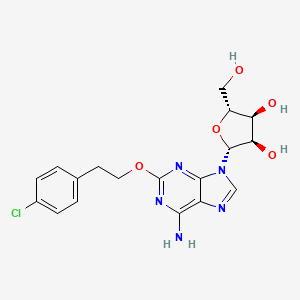

Spongosine, also known as 2-Methoxyadenosine, is a purine nucleoside analog . It targets indolent lymphoid malignancies

Mode of Action

The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . This means that this compound interferes with the replication of DNA, preventing the growth and multiplication of cancer cells. Additionally, it triggers programmed cell death, further reducing the population of cancer cells .

Pharmacokinetics

It is known that this compound is a small molecule , which suggests it may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This leads to a reduction in the size of tumors and potentially slows the progression of the disease.

Action Environment

It is known that this compound was first isolated from marine organisms , suggesting that its production and efficacy may be influenced by marine environmental conditions

Analyse Biochimique

Biochemical Properties

Spongosine (2-Methoxyadenosine) plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis and induction of apoptosis. It interacts with several enzymes and proteins, including DNA polymerases and caspases. The interaction with DNA polymerases inhibits DNA synthesis, while the activation of caspases leads to programmed cell death. These interactions highlight the compound’s potential as an anticancer agent .

Cellular Effects

This compound (2-Methoxyadenosine) exerts significant effects on various cell types and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. Additionally, it affects cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound (2-Methoxyadenosine) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to DNA polymerases, inhibiting their activity and thus preventing DNA synthesis. It also activates caspases, which are crucial for the execution of apoptosis. These molecular interactions result in the inhibition of cell proliferation and induction of cell death, making this compound a promising candidate for cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (2-Methoxyadenosine) have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DNA synthesis and continuous activation of apoptotic pathways. In vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound (2-Methoxyadenosine) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

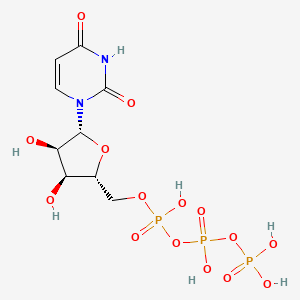

This compound (2-Methoxyadenosine) is involved in several metabolic pathways, including those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. These interactions can affect metabolic flux and alter metabolite levels, influencing cellular energy balance and nucleotide synthesis .

Transport and Distribution

The transport and distribution of this compound (2-Methoxyadenosine) within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters and can accumulate in specific tissues, such as the liver and kidneys. Its distribution within the body can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound (2-Methoxyadenosine) exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA polymerases and other nuclear proteins. This localization is crucial for its role in inhibiting DNA synthesis and inducing apoptosis. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of spongosine involves several key steps, including ring closing, dehydrogenation, and protecting group removal. The synthetic route typically starts with a precursor compound, which undergoes a series of chemical reactions to form the final product. For instance, this compound A hydrochloride is prepared by carrying out ring closing, dehydrogenation, and protecting group removal on specific precursor compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Analyse Des Réactions Chimiques

Types of Reactions: Spongosine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Comparaison Avec Des Composés Similaires

- Ageladine A

- Oroidin

- Hymenialdisine

- Clathrodin

Spongosine stands out due to its unique fluorescence properties and its potential as an anticancer agent, making it a valuable compound for further research and development.

Propriétés

IUPAC Name |

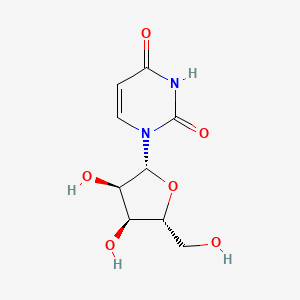

2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJACDNCVEGIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903613 | |

| Record name | NoName_4314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-77-1 | |

| Record name | 2-Methoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

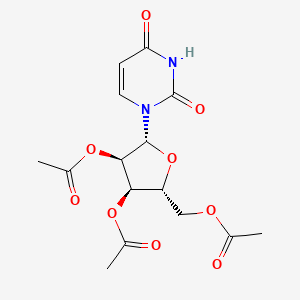

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spongosine, also known as 2-Methoxyadenosine, is a naturally occurring nucleoside originally isolated from the Caribbean sponge Tectitethya crypta. [, ] It has also been found in other marine organisms like soft corals. []

A: this compound has the molecular formula C11H15N5O5 and a molecular weight of 297.26 g/mol. [, ]

A: this compound acts as an adenosine analogue and is believed to exert its effects by interacting with adenosine receptors. [, , ] Specifically, it has shown affinity for the adenosine A2a receptor. []

A: The downstream effects of this compound are mediated through its interaction with adenosine receptors. While the exact mechanisms are still under investigation, some studies suggest it may influence platelet aggregation, [, ] muscle relaxation, [] and cardiovascular function. [, ]

A: Modifications to the this compound structure can significantly impact its activity. For instance, replacing the methoxy group at the 2-position with other substituents like ethylthio or ethylamino groups can alter its potency as a platelet aggregation inhibitor. [, ] Additionally, substitutions at the 5’-position, such as phosphorylation, can influence its muscle relaxant and cardiovascular effects. []

A: While specific computational studies on this compound itself are limited in the provided literature, analogues of 1-methylisoguanosine, another marine natural product, have been explored through molecular modeling and pharmacological evaluations. [] These studies provide insights into structure-activity relationships and potential applications of related nucleoside analogues.

ANone: The provided literature doesn't mention any completed or ongoing clinical trials for this compound. While preclinical studies suggest potential therapeutic applications, further research is needed to evaluate its safety and efficacy in humans.

A: While some studies suggest that this compound is relatively well-tolerated, [] comprehensive toxicological data are limited in the provided literature. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.

A: Common analytical techniques for characterizing and quantifying this compound include mass spectrometry, [] nuclear magnetic resonance (NMR) spectroscopy, [] and high-performance liquid chromatography (HPLC). []

A: The discovery of this compound in the 1950s from marine sponges marked a significant milestone in marine natural product research. [] Since then, it has served as a valuable lead compound for medicinal chemistry efforts and contributed to our understanding of adenosine receptor pharmacology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.